Gal-1-4-glcnac-1-2-man

enzymatic synthesis regioselective transglycosylation N-glycan branching

Gal-1-4-glcnac-1-2-man (Galβ1-4GlcNAcβ1-2Man) is a chemically defined trisaccharide composed of galactose, N-acetylglucosamine, and mannose (C₂₀H₃₅NO₁₆, MW 545.5 g/mol). It constitutes the terminal antenna unit of complex-type N-glycans and serves as a core structure in O-mannosyl glycans, including those on α-dystroglycan.

Molecular Formula C20H35NO16
Molecular Weight 545.5 g/mol
CAS No. 62398-02-1
Cat. No. B1235253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGal-1-4-glcnac-1-2-man
CAS62398-02-1
SynonymsGal-1-4-GlcNAc-1-2-Man
galactopyranosyl-1-4-N--acetylglucosaminyl-1-2-mannopyranose
Molecular FormulaC20H35NO16
Molecular Weight545.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)CO)O)O
InChIInChI=1S/C20H35NO16/c1-6(26)21-11-15(31)13(29)8(3-23)34-19(11)36-10(5-25)18(12(28)7(27)2-22)37-20-17(33)16(32)14(30)9(4-24)35-20/h5,7-20,22-24,27-33H,2-4H2,1H3,(H,21,26)/t7-,8-,9-,10-,11-,12-,13-,14+,15-,16+,17-,18-,19+,20+/m1/s1
InChIKeyMDDWYGUMCGIAAS-VMKCDMORSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gal-1-4-glcnac-1-2-man (CAS 62398-02-1) – Core Trisaccharide for N-Glycan and O-Mannosyl Glycan Research


Gal-1-4-glcnac-1-2-man (Galβ1-4GlcNAcβ1-2Man) is a chemically defined trisaccharide composed of galactose, N-acetylglucosamine, and mannose (C₂₀H₃₅NO₁₆, MW 545.5 g/mol) [1]. It constitutes the terminal antenna unit of complex-type N-glycans and serves as a core structure in O-mannosyl glycans, including those on α-dystroglycan [2]. This compound is employed as a synthetic intermediate in chemoenzymatic oligosaccharide assembly, as a ligand for lectin specificity profiling, and as a defined substrate for glycosyltransferase kinetic studies.

Core trisaccharide antenna for complex N-glycans and O-mannosyl glycans
Defined acceptor substrate for glycosyltransferase kinetic and specificity studies
Ligand for lectin profiling and glycan array construction

Why Gal-1-4-glcnac-1-2-man Cannot Be Replaced by Generic LacNAc or N-Glycan Core Isomers


The linkage topology and monosaccharide sequence of Galβ1-4GlcNAcβ1-2Man confer recognition properties that are absent in simple LacNAc (Galβ1-4GlcNAc) or the 1–6 arm isomer (Galβ1-4GlcNAcβ1-6Man). The C-type lectin BDCA-2 requires the full trisaccharide with the mannose residue occupying the primary Ca²⁺-binding site for high-affinity interaction [1]; LacNAc alone does not support binding. Similarly, PHA-E lectin recognizes the Galβ1-4GlcNAcβ1-2Man unit through a binding mode that engages the inner mannose in an orientation opposite to that of mannose/glucose-specific legume lectins—a structural requirement that cannot be satisfied by Galβ1-3GlcNAcβ1-2Man or by disaccharide fragments [2]. Substituting generic alternatives in glycan array production, lectin histochemistry, or enzymatic activity assays therefore leads to false-negative or non-quantitative results.

LacNAc or disaccharide fragments
May not engage the BDCA-2 Ca²⁺ site; array signals drop below epitope threshold, leading to false negatives.
Galβ1-3GlcNAcβ1-2Man or 1–6 arm isomer
PHA-E binding mode requires the authentic Galβ1-4GlcNAcβ1-2Man topology; structural analogs may not reproduce the diagnostic 180° mannose rotation.

Quantitative Differentiation Evidence for Gal-1-4-glcnac-1-2-man Against Closest Analogs


Enzymatic Regioselectivity: Exclusive Synthesis of 1–2 vs. 1–6 Arm Trisaccharide Using Distinct β-Galactosidases

In a direct comparative study, Galβ1-4GlcNAcβ1-2Man was synthesized regioselectively using β-galactosidase from Diplococcus pneumoniae, whereas the 1–6 arm isomer Galβ1-4GlcNAcβ1-6Man required β-galactosidase from Bacillus circulans [1]. No cross-product formation was observed, confirming that the two trisaccharides demand distinct enzyme sources for their preparation. This regioselectivity is dictated by the enzyme's active-site architecture, not by the reactivity of the acceptor GlcNAc-Man disaccharide alone.

Regioselective synthesis
Head-to-head
Mutually exclusive enzyme requirement; no cross-product detected
Enables linkage-specific workflow for 1–2 arm trisaccharide
D. pneumoniae β-galactosidase vs. B. circulans for 1–6 isomer
enzymatic synthesis regioselective transglycosylation N-glycan branching

BDCA-2 Glycan Array: ≥10-Fold Signal Preference for Galβ1-4GlcNAcβ1-2Man-Containing Glycans Over Non-Epitope Glycans

Glycan array screening of the C-type lectin BDCA-2 (100 μg/mL) on the Consortium for Functional Glycomics array v5.1 revealed that all 28 top-ranked glycans contain the epitope Galβ1-4GlcNAcβ1-2Man (on either the 1–3 or 1–6 arm) [1]. The signal for glycan 28 was 171 relative fluorescence units; glycan 29, lacking the complete epitope, dropped to 109, and the average signal for all remaining glycans was 17. This represents an approximately 10-fold signal differential between epitope-containing and non-epitope glycans.

BDCA-2 glycan array
Head-to-head
≥10-fold higher signal for Galβ1-4GlcNAcβ1-2Man-containing glycans
Defines minimum epitope for BDCA-2 recognition assays
171 RFU vs. 17 RFU average; epitope boundary drop at glycan 29
C-type lectin glycan array immune receptor BDCA-2

β4Gal-T1 Substrate Preference: ~10-Fold Lower Km for the 1,2–1,6-Arm Trisaccharide vs. the 1,2–1,3-Arm Trisaccharide

Kinetic analysis of human β4Gal-T1 with GlcNAc-containing trisaccharide substrates demonstrated that the Km for the 1,2–1,6-arm trisaccharide (GlcNAcβ1-2Manα1-6Manβ-OR) is approximately tenfold lower than for the 1,2–1,3-arm trisaccharide (GlcNAcβ1-2Manα1-3Manβ-OR) and 22-fold lower than for chitotriose [1]. Crystal structures confirmed that the 1,2–1,6-arm trisaccharide makes the maximum number of interactions with the enzyme. Since Galβ1-4GlcNAcβ1-2Man is the product of β4Gal-T1 action on these arms, the differential Km translates into preferential galactosylation of the 1,6-arm in biantennary N-glycans.

β4Gal-T1 kinetics
Context-dependent
~10-fold lower Km for 1,2–1,6-arm substrate
Informs branch-preference in N-glycan processing studies
Compared to 1,2–1,3-arm; 22-fold lower vs. chitotriose
glycosyltransferase kinetics N-glycan biosynthesis β4Gal-T1 branch specificity

PHA-E Lectin: Structurally Unique Binding Mode to Galβ1-4GlcNAcβ1-2Man vs. Mannose/Glucose-Specific Legume Lectins

Crystal structures of PHA-E in complex with biantennary N-glycan derivatives at 1.75 Å resolution revealed that PHA-E interacts with the Galβ1-4GlcNAcβ1-2Man trisaccharide unit in a manner completely different from mannose/glucose-specific legume lectins [1]. The inner mannose residue binds to a novel site on the protein, with its rotation opposite to that in monosaccharide-binding sites of other lectins (180° flip around the sugar O3 axis). Saturation-transfer difference NMR confirmed nearly equal interaction with both the 1–3 and 1–6 antennae. This binding mode is not observed for Galβ1-3GlcNAcβ1-2Man or for LacNAc.

PHA-E binding mode
Class-level
180° mannose rotation; distinct binding site from canonical lectins
Supports PHA-E staining specificity validation
1.75 Å crystal structure; NMR confirms both antennae engagement
lectin specificity X-ray crystallography N-glycan recognition PHA-E

Validated Application Scenarios for Gal-1-4-glcnac-1-2-man Based on Quantitative Differentiation Evidence


Chemoenzymatic Synthesis of Complex O-Mannosyl Glycans via Regioselective Trisaccharide Intermediate

The Fujimoto et al. (1997) study established that Galβ1-4GlcNAcβ1-2Man can be synthesized regioselectively using Diplococcus pneumoniae β-galactosidase without contamination by the 1–6 isomer [1]. This regiochemical fidelity is essential for the chemoenzymatic assembly of O-mannosyl glycans such as the HNK-1 epitope, where the trisaccharide serves as a core intermediate. Gao et al. (2019) exploited this route to achieve a 96% overall yield for the non-sulfated HNK-1 glycan [2]. In synthetic workflows, sourcing the pre-formed Galβ1-4GlcNAcβ1-2Man trisaccharide eliminates the need for in-house enzymatic optimization and ensures linkage integrity.

Glycan Array and Lectin Profiling for Immune Receptor Ligand Identification

BDCA-2 glycan array screening demonstrated that only glycans bearing the Galβ1-4GlcNAcβ1-2Man epitope yield high binding signals (top 28 glycans, signal >171 RFU), whereas glycans without this motif average 17 RFU [1]. Immobilization of the purified trisaccharide on array surfaces or conjugation to carrier proteins enables unambiguous identification of BDCA-2 ligands and screening of potential inhibitors. The quantitative signal difference provides a built-in positive-control benchmark for array quality control.

β4Gal-T1 Enzyme Assays and N-Glycan Branching Studies

The ~10-fold Km preference of β4Gal-T1 for the 1,2–1,6-arm trisaccharide over the 1,2–1,3-arm [1] makes Galβ1-4GlcNAcβ1-2Man (as the product standard or substrate surrogate) an essential reference compound for characterizing glycosyltransferase branch specificity. Procurement of the defined trisaccharide enables kinetic calibration, crystallographic co-crystallization trials, and development of high-throughput screens for β4Gal-T1 inhibitors relevant to congenital disorders of glycosylation.

PHA-E-Based Histochemical and Diagnostic Detection of Bisecting GlcNAc N-Glycans

PHA-E lectin histochemistry relies on the unique binding mode to the Galβ1-4GlcNAcβ1-2Man motif, where the inner mannose is rotated 180° relative to canonical lectin binding [1]. The purified trisaccharide serves as a hapten inhibitor for validating PHA-E staining specificity and as a calibration standard in competitive ELISA formats. Use of the correct 1–2 linked trisaccharide is critical because the 1–6 isomer or LacNAc does not engage the same binding site and yields false-negative competition results.

Application
Selection Property
Validation Focus
Chemoenzymatic O-mannosyl glycan assembly
Regioselective 1–2 linkage fidelity
Enzyme source and cross-product verification
Immune receptor lectin array profiling
Galβ1-4GlcNAcβ1-2Man epitope presence
Signal differential against non-epitope glycans
Glycosyltransferase branch-specificity studies
1,6-arm substrate preference context
Km comparison with 1,3-arm isomer
Lectin histochemistry specificity control
PHA-E unique binding mode requirement
Hapten inhibition with authentic trisaccharide
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